molecular formula C8H4BrNO2 B12860829 2-Bromo-4-nitrophenylacetylene

2-Bromo-4-nitrophenylacetylene

Cat. No.: B12860829
M. Wt: 226.03 g/mol
InChI Key: ZCKDIJFZESCGFE-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrophenylacetylene is an organic compound characterized by the presence of both bromine and nitro functional groups attached to a phenylacetylene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenylacetylene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. For this compound, the reaction involves 2-bromo-4-nitroiodobenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in its synthesis. The reaction conditions typically involve:

    Catalyst: Palladium (Pd) complexes

    Co-catalyst: Copper (Cu) salts

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Base: Triethylamine or potassium carbonate

    Temperature: Room temperature to moderate heating (25-80°C)

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitrophenylacetylene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF, and mild heating.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol as a solvent.

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.

Major Products:

    Substitution: 2-Amino-4-nitrophenylacetylene, 2-Thio-4-nitrophenylacetylene

    Reduction: 2-Bromo-4-aminophenylacetylene

    Oxidation: 2-Bromo-4-nitrobenzaldehyde, 2-Bromo-4-nitrobenzoic acid

Scientific Research Applications

2-Bromo-4-nitrophenylacetylene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitrophenylacetylene is largely dependent on its functional groups:

    Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds.

    Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.

    Alkyne Moiety: Provides a site for addition reactions, enabling the formation of various derivatives.

The molecular targets and pathways involved in its biological activity are not extensively documented, but its reactivity suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

    2-Bromo-4-nitrotoluene: Similar in structure but lacks the alkyne moiety, limiting its reactivity in certain types of reactions.

    4-Bromo-2-nitrophenylacetylene: Positional isomer with different reactivity due to the placement of functional groups.

    2-Bromo-4-nitrobenzaldehyde: Contains an aldehyde group instead of an alkyne, leading to different chemical behavior.

Uniqueness: 2-Bromo-4-nitrophenylacetylene is unique due to the combination of bromine, nitro, and alkyne functional groups, which provide a versatile platform for various chemical transformations and applications in multiple fields .

Properties

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

IUPAC Name

2-bromo-1-ethynyl-4-nitrobenzene

InChI

InChI=1S/C8H4BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H

InChI Key

ZCKDIJFZESCGFE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

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